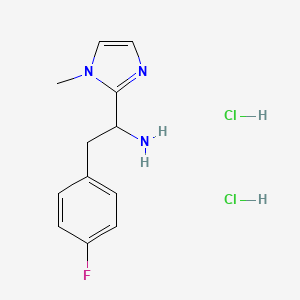![molecular formula C21H22ClN3O2S B2922533 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride CAS No. 1327239-08-6](/img/structure/B2922533.png)
N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride” is a chemical compound that is part of a series of compounds synthesized in the investigation of factor Xa inhibitors . It’s related to 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines . The in vitro inhibitory activities of these compounds against factor Xa and coagulation have been summarized .Molecular Structure Analysis
The molecular structure of this compound is complex. The CAS Number for 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine, a related compound, is 165948-23-2 . The molecular weight of this related compound is 141.22 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, demonstrating potential in the development of novel antimicrobial agents. For example, derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine have been synthesized and shown preliminary antimicrobial testing against organisms such as C. albicans and S. aureus (Soliman et al., 2009).
Antioxidant Activity
Studies on related chemical structures have explored their antioxidant activities, which is critical for addressing oxidative stress-related diseases. For instance, 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines have been evaluated for their capacity to scavenge DPPH, ABTS, and free radicals, showing promising results compared to standard agents (Abuelizz et al., 2020).
Development of Anticonvulsant Agents
The structural framework of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride has been utilized in the development of compounds with potential anticonvulsant activities. Compounds with a similar chemical backbone have been synthesized and evaluated, demonstrating significant anticonvulsant effects in preclinical models, which indicates the potential for developing new therapeutic agents for epilepsy and other seizure disorders (Wang et al., 2019).
Antitumor and Antimicrobial Activities
Compounds derived from similar chemical structures have shown promising antitumor and antimicrobial activities. For instance, enaminones have been used to synthesize substituted pyrazoles, which were then screened for their cytotoxic effects against cancer cell lines and their antimicrobial efficacy, indicating the compound’s potential as a versatile building block in the development of drugs with antitumor and antimicrobial properties (Riyadh, 2011).
Anticonvulsant Activity Enhancement
Research on derivatives indicates their potential in enhancing anticonvulsant activities. For example, studies have synthesized and tested 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, revealing that certain structural modifications can lead to compounds with high anticonvulsant activity, potentially offering new avenues for the treatment of convulsive disorders (Wang et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of antithrombotics , suggesting that it may target enzymes or receptors involved in blood clotting.
Mode of Action
Based on its potential use in antithrombotics , it might inhibit the function of certain enzymes or receptors involved in blood clotting, thereby preventing the formation of harmful blood clots.
Propiedades
IUPAC Name |
N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c1-2-24-13-12-18-19(14-24)27-21(22-18)23-20(25)15-8-10-17(11-9-15)26-16-6-4-3-5-7-16;/h3-11H,2,12-14H2,1H3,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVHAZMBFAUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2922450.png)

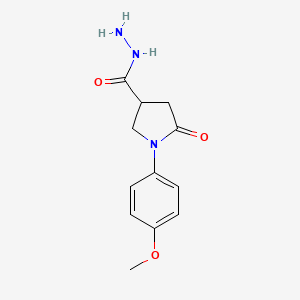
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)
![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)


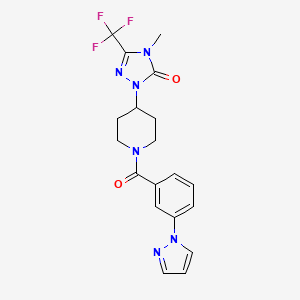
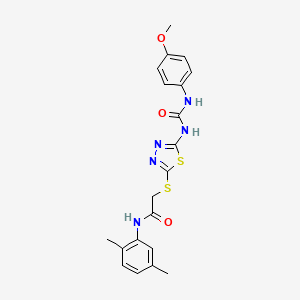
![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)
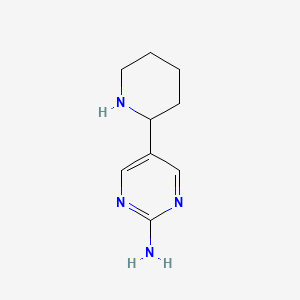
![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)

